5-Chloro-2-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzoic acids often involves selective halogenation, nitration, and other functional group transformations. For instance, the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from commercially available trifluorobenzoic acid includes steps such as nitration, selective reduction, diazotisation, and chlorination to achieve the desired product . Similarly, the synthesis of 4-chloro-2,5-difluorobenzoic acid from difluoroaniline involves the Sandmeyer reaction, bromination, and Grignard reaction . These methods highlight the complexity and multi-step nature of synthesizing halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which significantly influences the electronic and steric properties of the molecule. In the case of lanthanide complexes with 2-fluorobenzoic acid, the crystallographic results show a distorted triangular prism coordination sphere around the lanthanide ion, which is coordinated by oxygen atoms of the 2-fluorobenzoate ligands and nitrogen atoms of a bipyridine ligand . This indicates that the fluorine atom plays a role in the overall geometry of the complex.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids allows them to participate in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid can be used as a multireactive building block for the synthesis of various nitrogenous heterocycles, demonstrating its versatility in heterocyclic oriented synthesis (HOS) . The presence of halogen atoms makes these compounds suitable for further functionalization through reactions such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by the presence of halogen atoms. These compounds typically exhibit high thermal stability, as evidenced by the thermal decomposition mechanism of lanthanide complexes with 2-fluorobenzoic acid, which are stable up to 450 K . Additionally, the introduction of halogen atoms can enhance the herbicidal activity of compounds, as seen in the synthesis of 3-chloro-4-fluorobenzoylthiourea, which shows good herbicidal activity . The electronic effects of the halogens also affect the acidity of the benzoic acid, potentially altering its solubility and reactivity.
Scientific Research Applications
Photochemical Studies Investigations into the photochemical properties of halogenated benzoic acids, including 5-Chloro-2-fluorobenzoic acid analogs, have provided insights into their conformations and reactivities under different conditions. Kuş (2017) explored 2-Chloro-6-fluorobenzoic acid's behavior in a xenon matrix, revealing its potential in studying conformational dynamics and photo-induced reactions pertinent to environmental and material sciences Kuş, 2017.
Herbicidal Activity The derivative 3-Chloro-4-fluorobenzoylthiourea, synthesized from 5-Chloro-2-fluorobenzoic acid, has shown promising herbicidal activity, suggesting its potential in agricultural chemical development for controlling weed growth effectively, as investigated by Liu Chang-chun (2006) Liu Chang-chun, 2006.
Chemical Reactivity and Interaction Studies Research on organolithium reactions with halogenated benzoic acids, including 5-Chloro-2-fluorobenzoic acid, underscores the compound's reactivity and applications in synthetic organic chemistry, as highlighted by Gohier, Castanet, & Mortier (2003). These studies facilitate the development of novel synthetic methodologies for constructing complex organic molecules Gohier, Castanet, & Mortier, 2003.
Electrochemical Adsorption Studies Ikezawa, Yoshida, & Ariga (2006) examined the adsorption behaviors of halogenated benzoic acids on gold electrodes, providing valuable insights into surface chemistry and sensor development. These findings have implications for designing chemical sensors and understanding molecule-surface interactions Ikezawa, Yoshida, & Ariga, 2006.
Safety And Hazards
5-Chloro-2-fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
properties
IUPAC Name |
5-chloro-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAVMKXCDMQVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371425 | |
Record name | 5-Chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorobenzoic acid | |
CAS RN |
394-30-9 | |
Record name | 5-Chloro-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-chloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-chloro-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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